molecular formula C13H18N2 B2549616 (1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine CAS No. 2375249-05-9

(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine

Cat. No.: B2549616
CAS No.: 2375249-05-9
M. Wt: 202.301
InChI Key: RLVKNSFGRHNZJI-JHJVBQTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R,7R)-2-Benzyl-2-azabicyclo[221]heptan-7-amine is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as benzylamine and bicyclic ketones.

    Cyclization Reaction: A key step in the synthesis is the cyclization reaction, where the benzylamine reacts with the bicyclic ketone under specific conditions to form the azabicyclo structure.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the bicyclic framework are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biological studies to investigate its effects on various biological systems and pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: A compound with a similar bicyclic structure but different functional groups.

    Benzene Derivatives: Compounds with benzene rings and various substituents that exhibit different chemical properties and reactivity.

Uniqueness

(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine is unique due to its specific bicyclic framework and the presence of an azabicyclo moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(1R,4R,7R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2/t11-,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVKNSFGRHNZJI-JHJVBQTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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